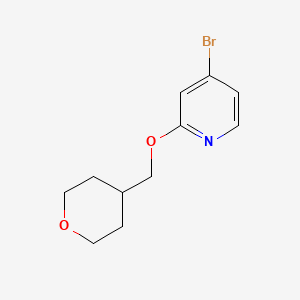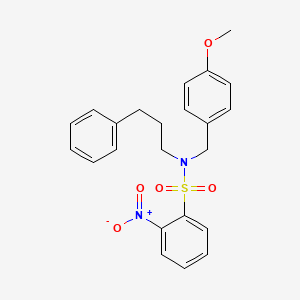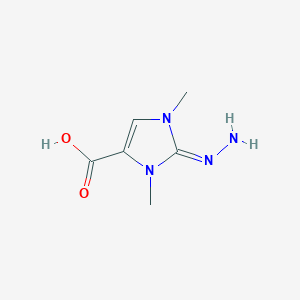
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound features a bromine atom at the 4-position and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-ylmethoxy group. One common method involves the reaction of 2-bromo-4-hydroxypyridine with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The tetrahydro-2H-pyran-4-ylmethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-bromo-4-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine: Similar structure but with the tetrahydro-2H-pyran-2-ylmethoxy group at the 2-position.
4-bromotetrahydropyran: Lacks the pyridine ring but contains the bromotetrahydropyran moiety.
2-(4-bromophenoxy)tetrahydropyran: Contains a bromophenoxy group instead of the pyridine ring.
Uniqueness
4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is unique due to the specific positioning of the bromine atom and the tetrahydro-2H-pyran-4-ylmethoxy group on the pyridine ring
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
4-bromo-2-(oxan-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-10-1-4-13-11(7-10)15-8-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6,8H2 |
InChIキー |
OHIJJBRSIGDPBM-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1COC2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)
